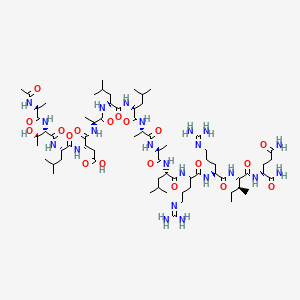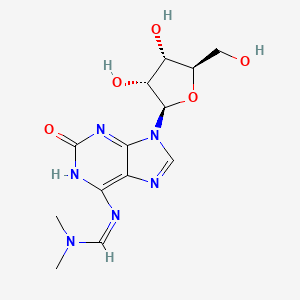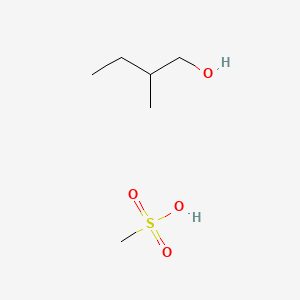![molecular formula C6H6NNaO4 B599773 Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 117957-44-5](/img/structure/B599773.png)
Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate” is also known as "(3S,5S)-carbapenam-3-carboxylate" . It is a chemical compound that is part of the carbapenam family .
Synthesis Analysis
The synthesis of similar structures like bicyclo[2.2.1]heptane-1-carboxylates has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This process allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “(3S,5S)-carbapenam-3-carboxylate” is based on a bicyclo[3.2.0]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis
The chemical reactions involving similar structures like bicyclo[2.2.1]heptane-1-carboxylates involve a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S,5S)-carbapenam-3-carboxylate” include a molecular formula of C7H8NO3 and an average mass of 154.144 Da .Applications De Recherche Scientifique
Microbial Food Safety
Sodium salts, including sodium chloride and derivatives, play a crucial role in microbial food safety. They inhibit the growth of pathogens and spoilage microorganisms in various food systems. For example, sodium chloride prevents Clostridium botulinum in processed meats and cheeses, while sodium lactate and sodium diacetate are used to inhibit Listeria monocytogenes in ready-to-eat meats. These applications underline the necessity of sodium salts in producing safe and wholesome foods (Taormina, 2010).
Sodium Reduction in Food Processing
The drive for sodium reduction in food processing arises from the link between high sodium intake and cardiovascular diseases. Salt substitutes and flavor enhancers are being explored to reduce sodium content without compromising taste. For instance, potassium chloride (KCl) and phosphates are used as replacements, aiming to maintain food quality while addressing health concerns (Albarracín et al., 2011).
Coordination Behavior and Biological Activity
Research into the coordination behavior and biological activity of sodium compounds with metal ions has shown promising results in antibacterial and antifungal effects. Diclofenac sodium, for example, forms complexes with metal ions like Hg(II), Pb(II), and Sn(II), exhibiting high activity against bacteria and fungi. These findings open up potential applications in medicinal chemistry for sodium-based compounds (Refat et al., 2014).
Flavor Perception and Enhancement in Fermented Foods
Sodium reduction in fermented foods is challenging due to its impact on flavor perception. However, strategies such as odor-induced saltiness enhancement and the application of starter cultures are being developed to compensate for flavor deficiencies in sodium-reduced fermented foods. This area of research is critical for creating healthier food options without compromising taste (Hu et al., 2022).
Salt Taste Perception in Infants and Children
The development of salt taste sensitivity and preferences in infants and children has significant implications for dietary habits. Studies show that early exposure to salty foods influences children's acceptance and preference for sodium-rich foods, suggesting the need for careful consideration of salt content in early diet formulations to prevent future health issues (Liem, 2017).
Orientations Futures
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . More research is needed to explore the potential applications of “Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate” and similar structures in the field of drug discovery.
Propriétés
IUPAC Name |
sodium;(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4.Na/c8-4-1-5-7(4)2-3(11-5)6(9)10;/h3,5H,1-2H2,(H,9,10);/q;+1/p-1/t3-,5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDNAXJYJHKJQA-WINKWTMZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)CC(O2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2N(C1=O)C[C@H](O2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747359 |
Source


|
| Record name | Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |
CAS RN |
117957-44-5 |
Source


|
| Record name | Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)







![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)




![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)